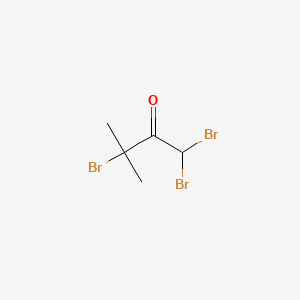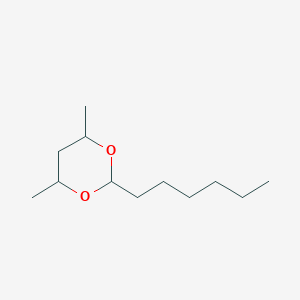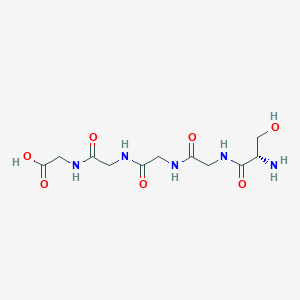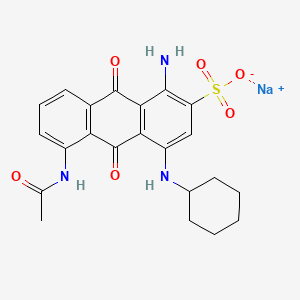
Bis(4-methoxyphenyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methoxyphenyl)mercury is an organomercury compound characterized by the presence of two 4-methoxyphenyl groups attached to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methoxyphenyl)mercury typically involves the reaction of 4-methoxyphenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent and to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the toxicity of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-methoxyphenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and 4-methoxyphenyl derivatives.
Reduction: Reduction reactions can convert this compound to elemental mercury and 4-methoxyphenyl compounds.
Substitution: The mercury atom can be substituted with other metals or functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium or potassium salts of other metals can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include 4-methoxyphenyl derivatives, elemental mercury, and various mercury salts, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(4-methoxyphenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its toxicity poses significant challenges.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of bis(4-methoxyphenyl)mercury involves its interaction with various molecular targets, including enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is a key factor in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of mercury.
Bis(4-methoxyphenyl)amine: Contains nitrogen instead of mercury.
Bis(4-methoxyphenyl)silane: Contains silicon instead of mercury.
Uniqueness
Bis(4-methoxyphenyl)mercury is unique due to the presence of mercury, which imparts distinct chemical properties and reactivity compared to its analogs. The mercury atom allows for specific interactions and reactions that are not possible with other elements, making this compound valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
2097-72-5 |
|---|---|
Formule moléculaire |
C14H14HgO2 |
Poids moléculaire |
414.85 g/mol |
Nom IUPAC |
bis(4-methoxyphenyl)mercury |
InChI |
InChI=1S/2C7H7O.Hg/c2*1-8-7-5-3-2-4-6-7;/h2*3-6H,1H3; |
Clé InChI |
ACXHORXLDXMQKH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)




![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)


![(4-{[(Carbamoylsulfanyl)acetyl]amino}phenyl)arsonic acid](/img/structure/B14741404.png)


![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)
![3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B14741430.png)

